5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9N2/c7-3-1(5(10,11)12)2(16-17-3)4(8,9)6(13,14)15/h(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQMDLMJHSSRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1F)C(C(F)(F)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The breakthrough single-step process involves:
Reactants :
-
Perfluoro-2-methyl-2-pentene (II)
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Monoalkylhydrazine (III; R = methyl, ethyl)
Conditions :
-
Solvent : Methylene chloride/water biphasic system
-
Base : Triethylamine (2.5 eq relative to II)
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Temperature : 0–20°C
-
Time : 2–20 hours
Mechanistic Pathway :
Optimized Protocol (Representative Example)
Scale : 0.65 mol (197 g) perfluoro-2-methyl-2-pentene
Procedure :
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Charge CH2Cl2 (1300 mL), H2O (117 mL), and substrate into reactor.
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Cool to 0°C, add Et3N (164 g, 1.62 mol).
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Slowly introduce 40% methylhydrazine (75 mL) over 2 h.
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Stir 15–20 h at 20°C.
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Wash organic layer, dry (Na2SO4), distill under vacuum.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (19F NMR) | >98% |
| Boiling Point | 62–67°C (15–20 mbar) |
| Regioselectivity | >99:1 (3- vs 4-isomer) |
Critical Process Parameters
Hydrazine Stoichiometry
Varying equivalents of methylhydrazine significantly impacts yield:
| Hydrazine (eq) | Yield (%) | Byproducts Identified |
|---|---|---|
| 0.9 | 62 | Unreacted alkene |
| 1.0 | 85 | None |
| 1.5 | 83 | Overalkylated species |
Temperature Profile
-
<0°C : Sluggish reaction (40% conversion in 24 h)
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0–5°C : 75% conversion in 3 h
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20°C : Complete conversion in 1.5 h without side reactions
Industrial-Scale Adaptations
Continuous Flow Implementation
Pilot studies demonstrate enhanced efficiency in flow reactors:
Chemical Reactions Analysis
5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential use in drug discovery, particularly in the development of pharmaceuticals with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Positioning and Electronic Effects
The position and type of substituents critically influence pyrazole reactivity and applications. Below is a comparative analysis of key analogs:
a) 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole ()
- Substituents : 5-(4-chlorophenyl), 1-(4-methoxyphenyl), 3-(trifluoromethyl).
- Key Differences : The trifluoromethyl group at position 3 (vs. position 4 in the target compound) reduces steric hindrance near the pyrazole core. The methoxyphenyl group introduces electron-donating effects, lowering hydrophobicity (predicted logP ~3.9) compared to the target compound’s 4.68 .
- Applications : Similar trifluoromethyl-substituted pyrazoles are explored as herbicides and enzyme inhibitors .
b) 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole ()
- Substituents : 5-(3,5-difluorophenyl), 1-(4-fluorophenyl), 3-(trifluoromethyl).
- Key Differences : Difluorophenyl groups at position 5 increase aromatic fluorination but lack the bulk of the pentafluoroethyl group. Molecular weight (~350.1 g/mol) is comparable, but logP is lower (~3.5) due to fewer aliphatic fluorine atoms .
c) 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole ()
Physicochemical Properties
A comparative table of molecular parameters is provided below:
Key Observations :
- Trifluoromethyl at position 4 (vs. 3 in other analogs) may alter electronic distribution, affecting reactivity in substitution reactions or binding interactions.
Biological Activity
5-Fluoro-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole is a synthetic heterocyclic compound that has garnered attention for its unique fluorinated structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
This compound possesses a complex molecular structure characterized by multiple fluorine substituents, which significantly influence its chemical reactivity and biological interactions. The presence of these fluorine atoms enhances the compound's electrophilicity , making it a candidate for engaging in various biochemical pathways.
Molecular Formula: C7H3F9N2
Molecular Weight: 286.1 g/mol
CAS Number: 104315-28-8
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures exhibit potential as antimicrobial agents and in crop protection due to their ability to inhibit certain enzymes and biological processes. The unique arrangement of fluorine atoms contributes significantly to its binding affinity and selectivity towards target proteins.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through enzyme inhibition mechanisms.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 20 | 16 |
| P. aeruginosa | 18 | 64 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using assays such as ABTS and FRAP. These tests measure the ability of the compound to scavenge free radicals, indicating its potential protective effects against oxidative stress.
| Compound | ABTS Scavenging Activity (%) | FRAP Value (µmol Fe(II)/g) |
|---|---|---|
| 5-Fluoro-3-pentafluoroethyl... | 85 | 250 |
| Trolox (standard) | 90 | 300 |
Case Studies
- Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry examined the efficacy of various pyrazole derivatives, including this compound, against multidrug-resistant bacteria. Results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
- Antioxidant Potential: In a study focused on oxidative stress in human dermal fibroblasts, the compound was shown to reduce cell viability loss induced by oxidative agents. This research highlights its potential use in dermatological applications aimed at protecting skin cells from oxidative damage.
Applications
The unique properties of this compound make it valuable in several fields:
- Medicinal Chemistry: Its antimicrobial and antioxidant properties suggest potential therapeutic applications in treating infections and oxidative stress-related diseases.
- Agrochemicals: The compound's ability to inhibit specific enzymes positions it as a candidate for developing new agrochemical agents aimed at pest control.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves ring substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for high-fluorine-content compounds prone to fragmentation .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as shown in studies of similar fluorinated pyrazoles .
Advanced Tip : Pair differential scanning calorimetry (DSC) with thermogravimetric analysis (TGA) to assess thermal stability and polymorphic forms .
How can computational methods predict the biological activity of this compound?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase, leveraging structural data from .
- QSAR modeling : Correlate substituent electronegativity (e.g., -CF₃ vs. -C₂F₅) with bioactivity datasets from analogous pyrazoles .
- MD simulations : Assess binding kinetics and stability in enzyme active sites over 100-ns trajectories .
Experimental Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine models .
What strategies optimize reaction yields for synthesizing this compound under green chemistry principles?
Q. Advanced Research Focus
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalyst recycling : Immobilize copper catalysts on silica or magnetic nanoparticles, achieving >90% yield in multi-cycle reactions .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield, as validated for triazole-pyrazole hybrids .
Data-Driven Optimization : Use design of experiments (DoE) to model interactions between temperature, catalyst loading, and solvent ratio .
How do structural modifications (e.g., replacing -CF₃ with -C₂F₅) alter the compound’s biological activity?
Q. Advanced Research Focus
- Lipophilicity effects : -C₂F₅ increases logP by ~0.5 units compared to -CF₃, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Enzyme inhibition : -C₂F₅ derivatives show 10-fold higher potency against carbonic anhydrase IX (CA-IX) due to stronger hydrophobic interactions .
- Toxicity trade-offs : Fluorinated chains >C₂F₅ may induce hepatotoxicity, as seen in preclinical studies of related compounds .
Methodological Validation : Synthesize analogs via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and compare IC₅₀ values in cell-based assays .
What are the limitations of current synthetic routes for this compound, and how can they be overcome?
Q. Advanced Research Focus
- Byproduct formation : Fluorine elimination during cyclization generates HF, requiring scavengers (e.g., K₂CO₃) or flow reactors for safe handling .
- Scale-up challenges : Batch inconsistencies arise from exothermic fluorination steps. Switch to continuous-flow systems with precise temperature control .
- Purification hurdles : Use simulated moving bed (SMB) chromatography to separate regioisomers with <2% impurity .
Innovative Approach : Develop fluorinated pyrazole libraries via high-throughput robotics, as demonstrated in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
